molecular formula C7H5ClN2O B1465091 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol CAS No. 1190321-69-7

5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol

货号: B1465091
CAS 编号: 1190321-69-7
分子量: 168.58 g/mol
InChI 键: IPOFWBHQWOFZAH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Chemical Abstracts Service Registry Number

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which accurately describes the bicyclic structure and functional group positioning. The Chemical Abstracts Service registry number for this compound is 1190321-69-7, providing a unique identifier that facilitates precise chemical communication and database searches. This registry number was officially assigned and is recognized across major chemical databases including PubChem, where the compound is catalogued under the identifier 53412955.

The International Union of Pure and Applied Chemistry naming system for this compound follows established conventions for heterocyclic nomenclature, where the pyrrolo[2,3-b]pyridine core structure indicates the fusion pattern between the five-membered pyrrole ring and the six-membered pyridine ring. The numbering system begins with the nitrogen atom in the pyridine ring as position 1, proceeding around the bicyclic system to establish the positions of the chlorine atom at position 5 and the hydroxyl group at position 6. Alternative nomenclature forms documented in chemical literature include 5-Chloro-7H-pyrrolo[2,3-b]pyridin-6-ol and 6H-Pyrrolo[2,3-b]pyridin-6-one, 5-chloro-1,7-dihydro-, which reflect different conventions for indicating the location of exchangeable hydrogen atoms.

The compound creation date in major chemical databases traces back to October 30, 2011, with the most recent structural modifications recorded as recently as May 24, 2025, indicating ongoing research interest and potential structural refinements. The systematic name accurately conveys the complete structural information necessary for unambiguous identification, including the heteroatom positions, fusion pattern, and substituent locations that define this specific pyrrolopyridine derivative.

Structural Isomerism and Tautomeric Forms

The structural complexity of this compound gives rise to significant tautomeric equilibria that fundamentally influence its chemical behavior and physical properties. The primary tautomeric forms involve equilibrium between the hydroxyl form (this compound) and the corresponding ketone form (5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one). This tautomeric relationship mirrors the well-established behavior observed in related hydroxypyridine systems, where proton transfer between nitrogen and oxygen atoms creates distinct structural forms with different electronic properties.

Research on related pyrrolopyridine systems demonstrates that the tautomeric equilibrium position depends significantly on environmental factors including solvent polarity, temperature, and pH conditions. In the case of similar hydroxypyridine derivatives, the enol form typically predominates in gas phase conditions by approximately 3 kilojoules per mole, while polar solvents tend to favor the keto tautomer. Nuclear magnetic resonance spectroscopy studies of related compounds show that both tautomeric forms can be observed simultaneously in solution, with their relative populations determined by the specific chemical environment.

The tautomeric behavior of this compound is particularly influenced by the presence of the chlorine substituent at the 5-position, which affects the electronic distribution throughout the bicyclic system and consequently influences the relative stability of the hydroxyl versus ketone forms. Theoretical calculations on related hydroxypyridine systems suggest that the mechanism of tautomerization involves a high-energy transition state, with barriers typically ranging from 30 to 137 kilojoules per mole depending on whether the process occurs through intramolecular or intermolecular pathways. The structural designation in chemical databases acknowledges this tautomeric complexity by listing both forms as valid representations of the same chemical entity.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₇H₅ClN₂O, representing a compact heterocyclic structure with a precise stoichiometric composition that defines its fundamental chemical properties. The molecular weight of this compound is calculated as 168.58 grams per mole according to standard atomic weights, with the monoisotopic mass determined to be 168.009040 atomic mass units, providing precise mass spectral identification parameters. This molecular weight places the compound in a moderate size range for heterocyclic pharmaceutically relevant molecules, facilitating potential biological membrane penetration while maintaining sufficient structural complexity for specific molecular interactions.

The elemental composition analysis reveals that carbon atoms constitute the largest portion of the molecular framework with seven carbon atoms, followed by hydrogen with five atoms, nitrogen with two atoms, chlorine with one atom, and oxygen with one atom. This composition results in a relatively high heteroatom content of approximately 29.4 percent by atom count, which significantly influences the compound's polarity, hydrogen bonding capacity, and overall chemical reactivity patterns. The presence of multiple heteroatoms creates opportunities for diverse intermolecular interactions, including hydrogen bonding through the hydroxyl group and potential coordination through the nitrogen atoms in the bicyclic system.

Molecular Parameter Value Reference
Molecular Formula C₇H₅ClN₂O
Molecular Weight 168.58 g/mol
Monoisotopic Mass 168.009040 amu
Carbon Content 7 atoms (49.9% by mass)
Hydrogen Content 5 atoms (3.0% by mass)
Nitrogen Content 2 atoms (16.6% by mass)
Chlorine Content 1 atom (21.0% by mass)
Oxygen Content 1 atom (9.5% by mass)

The chlorine atom contributes significantly to the overall molecular weight, representing approximately 21.0 percent of the total mass, which affects both the compound's physical properties and its chemical reactivity profile. The nitrogen content, distributed across two nitrogen atoms within the bicyclic framework, provides multiple sites for potential protonation and coordination chemistry, while the single oxygen atom in the hydroxyl group serves as both a hydrogen bond donor and acceptor. This specific combination of heteroatoms and their positioning within the rigid bicyclic structure creates a unique three-dimensional arrangement that determines the compound's interaction potential with biological targets and other chemical species.

属性

IUPAC Name

5-chloro-1,7-dihydropyrrolo[2,3-b]pyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-5-3-4-1-2-9-6(4)10-7(5)11/h1-3H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPOFWBHQWOFZAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=C(C(=O)N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Cyclization of Halogenated Precursors

One of the primary synthetic strategies involves cyclization of halogenated aminopyridine derivatives to form the fused pyrrolopyridine core with chlorine substitution at position 5 and hydroxyl at position 6.

  • Starting Materials: 5-chloro-2-aminopyridine or related halogenated aminopyridines.
  • Key Reagents: Ethyl glyoxylate or equivalent aldehyde derivatives for ring closure.
  • Reaction Conditions: Typically, the reaction proceeds via condensation followed by cyclization under mild heating (50–75 °C) in solvents such as methanol or ethyl acetate.
  • Hydrolysis Step: Post-cyclization hydrolysis converts intermediates into the hydroxylated final product.

This approach is supported by analogous syntheses of related pyrrolopyridine compounds, where nucleophilic substitution and ring closure form the heterocyclic system.

Halogenation and Substitution Reactions

  • Chlorination: Introduction of the chlorine atom at the 5-position can be achieved via selective halogenation of the pyrrolopyridine ring using reagents like N-chlorosuccinimide or chloromethylation agents (e.g., MOMCl with ZnCl2 catalyst).
  • Optimization: Controlled temperature (−20 to −15 °C) and solvent choice (dichloromethane or xylene) optimize selectivity and yield, minimizing over-chlorination.

Palladium-Catalyzed Cross-Coupling Methods

  • Suzuki Coupling: Palladium-catalyzed Suzuki-Miyaura reactions enable the introduction of various substituents at the 5-position, including chlorine, by coupling 5-bromo or 5-chloro pyrrolo[2,3-b]pyridine intermediates with boronic acids.
  • Catalysts: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) and tetrakis(triphenylphosphine)palladium(0) are commonly used.
  • Conditions: Reactions are performed under nitrogen atmosphere, heated at 80 °C in dioxane/water or toluene/water mixtures, with potassium carbonate as base.

Reduction and Hydrogenation

  • For hydroxylation at position 6, catalytic hydrogenation of protected intermediates (e.g., benzyloxy derivatives) using palladium on activated charcoal in methanol under hydrogen atmosphere is effective.
  • This method yields high purity 1H-pyrrolo[2,3-b]pyridin-6-ol derivatives with yields up to 95.5%.

Purification Techniques

  • Flash Chromatography: Commonly used with ethyl acetate-hexane solvent systems (ratios around 33:67) to purify crude reaction mixtures.
  • Recrystallization: Solvents such as 2-propanol and methanol are employed for final product crystallization to enhance purity.
  • Ion Exchange Resins: DOWEX 50WX2-400 resin treatment in methanol facilitates removal of ionic impurities and acid residues.

Representative Preparation Example

Step Reagents & Conditions Description Yield & Purity
1 6-chloro-2-[(E)-2-ethoxyvinyl]pyridin-3-amine + HCl in methanol/water, 75 °C, 21 h Cyclization to form chlorinated pyrrolopyridine intermediate Intermediate isolated
2 Partition between saturated K2CO3 solution and ethyl acetate; drying over MgSO4 Extraction and purification 71% yield, 95% purity
3 Flash chromatography (ethyl acetate-hexane 33:67) Final purification Pale yellow solid

Reaction Optimization and Scale-Up Considerations

Parameter Optimal Range Impact on Reaction
Temperature 0–25 °C (for halogenation) Minimizes thermal decomposition and over-halogenation
Solvent DCM/THF (1:1) or methanol Enhances solubility and reaction rate
Catalyst Loading 0.05–0.1 equiv Pd catalyst Balances reaction efficiency and cost
Reaction Time 18–24 hours Ensures complete conversion without side reactions

Continuous flow reactors and automated systems have been reported to improve reproducibility and reduce by-products during large-scale synthesis.

Analytical Characterization Post-Synthesis

  • NMR Spectroscopy: ^1H and ^13C NMR confirm aromatic proton environments and verify substitution patterns (chlorine and hydroxyl groups).
  • Mass Spectrometry: High-resolution MS confirms molecular weight (calculated 168.01 Da for C7H5ClN2O).
  • X-ray Crystallography: Provides definitive structural confirmation, especially for positional isomers.
  • LC-MS and GC-MS: Used for impurity profiling and by-product identification during process development.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Cyclization of halogenated aminopyridine 5-chloro-2-aminopyridine Ethyl glyoxylate, HCl 50–75 °C, 18–24 h ~70 Requires careful pH control
Palladium-catalyzed cross-coupling 5-bromo-1H-pyrrolo[2,3-b]pyridine Phenylboronic acid, Pd catalyst, K2CO3 80 °C, N2 atmosphere 65–80 Enables substitution diversity
Catalytic hydrogenation 5-benzyloxy-7-azaindole Pd/C, H2, methanol Room temp, variable time 95.5 High purity hydroxylation

Research Findings and Notes

  • The chlorine substituent at position 5 is crucial for biological activity modulation and can be selectively introduced or substituted.
  • Hydroxylation at position 6 is typically achieved via catalytic hydrogenation of protected intermediates, preserving the pyrrolopyridine core.
  • Cross-coupling reactions expand chemical diversity, enabling synthesis of derivatives for drug discovery.
  • Process optimization focuses on balancing yield, purity, and minimizing by-products such as dihalogenated or over-oxidized species.
  • Analytical techniques are integral for confirming structure and purity, guiding synthetic adjustments.

This detailed synthesis overview integrates multiple validated methods and reaction conditions, providing a robust foundation for the preparation of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol in research and industrial settings. The combination of cyclization, halogenation, palladium-catalyzed coupling, and hydrogenation forms the core toolkit for efficient and scalable synthesis.

化学反应分析

Types of Reactions

5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or potassium carbonate (K2CO3).

Major Products Formed

科学研究应用

Pharmaceutical Applications

5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol has been investigated for its potential as a kinase inhibitor , particularly in the context of cancer treatment. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often implicated in cancer progression.

Case Studies:

  • Inhibition of Specific Kinases: Research indicates that this compound can effectively inhibit kinases such as FGFR1, FGFR2, and FGFR3, which are involved in fibroblast growth factor receptor signaling pathways. This inhibition can lead to reduced proliferation of cancer cells, suggesting its potential as an anticancer agent .
  • Therapeutic Development: Ongoing studies are exploring the use of this compound in developing targeted therapies for cancers that exhibit overexpression of the aforementioned kinases .

Biological Research

The compound has also shown promise in various biological research applications beyond oncology:

Biological Mechanisms:

  • Cell Signaling Modulation: By targeting specific kinases, this compound modulates cell signaling pathways that are crucial for cell growth and survival. This property makes it a valuable tool for studying cellular mechanisms and disease processes .

Material Science

In material science, this compound is being explored for its potential applications in developing novel materials with specific electronic or optical properties. The unique chemical structure allows for modifications that could lead to materials with enhanced functionalities.

Applications:

  • Electronic Materials: The compound's heterocyclic nature makes it suitable for use in organic electronics, where it may contribute to the development of new types of semiconductors or light-emitting devices .

作用机制

The mechanism of action of 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol involves the inhibition of specific molecular targets such as receptor tyrosine kinases. For example, it inhibits CSF-1R, which is involved in the proliferation and survival of certain tumor cells . By blocking this receptor, the compound can reduce the growth and spread of tumors. Additionally, it targets FGFRs, which play a crucial role in cell growth and differentiation, making it a potential candidate for cancer therapy .

相似化合物的比较

Research Findings and Implications

  • Synthetic Accessibility : Moderate yields (e.g., 60% for ethyl esters) suggest room for optimization in halogenated pyrrolopyridine synthesis .
  • Biological Relevance : The hydroxyl group in this compound may participate in hydrogen bonding, a critical feature for kinase inhibition or receptor binding in drug candidates .
  • Isomer-Specific Properties : The [2,3-c]pyridine isomer’s distinct electronic profile could lead to divergent reactivity compared to the [2,3-b] system, necessitating tailored synthetic strategies .

生物活性

5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a kinase inhibitor. This article explores its biochemical properties, mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

This compound features a pyrrolopyridine core structure that allows for various chemical interactions. Its unique substitution pattern contributes to its distinct biological activity. The compound can be synthesized and characterized through various methods, including X-ray crystallography, which elucidates its molecular conformation and interactions.

Biological Activity Overview

The biological activity of this compound is primarily associated with its role as an inhibitor of several kinases involved in cancer progression. Notably, it has been studied for its potential to inhibit:

  • Fibroblast Growth Factor Receptors (FGFRs) : These receptors are implicated in various cancers, making their inhibition a target for therapeutic intervention.
  • Colony-Stimulating Factor 1 Receptor (CSF-1R) : This receptor is involved in the development of tenosynovial giant cell tumors, and inhibition may provide therapeutic benefits.

The compound exerts its effects through specific binding interactions with target enzymes. It acts as a competitive inhibitor by binding to the active sites of receptor tyrosine kinases, disrupting their signaling pathways. This inhibition leads to altered cellular functions such as:

  • Cell Proliferation : Reduced proliferation in cancer cell lines.
  • Apoptosis Induction : Enhanced rates of programmed cell death in tumor cells.

Table 1: Summary of Biological Activities

Activity TypeTarget ReceptorEffectReference
Kinase InhibitionFGFRsAnti-cancer effects
Kinase InhibitionCSF-1RPotential tumor treatment
Cellular Signaling ModulationVariousAlters gene expression

Case Study 1: FGFR Inhibition

In a study examining the effects of this compound on cancer cell lines, researchers found that the compound significantly inhibited FGFR-mediated signaling pathways. The study demonstrated a dose-dependent reduction in cell viability across multiple cancer types, suggesting potential utility in targeted cancer therapies.

Case Study 2: CSF-1R and Tenosynovial Giant Cell Tumors

Research focused on the inhibition of CSF-1R showed promising results in preclinical models of tenosynovial giant cell tumors. The compound reduced tumor size and improved survival rates in animal models, highlighting its therapeutic potential.

Dosage and Toxicity Considerations

The biological activity of this compound varies significantly with dosage. Lower doses tend to exhibit therapeutic effects while higher doses may lead to toxicity. Studies indicate that careful dosage optimization is crucial for maximizing efficacy while minimizing adverse effects.

Table 2: Dosage Effects on Biological Activity

Dosage Range (mg/kg)Effect ObservedReference
0.5 - 5Therapeutic effects
>10Toxicity observed

Metabolic Pathways and Pharmacokinetics

The metabolism of this compound involves several pathways that influence its bioavailability and efficacy. The compound interacts with various enzymes that facilitate its breakdown and elimination from the body. Understanding these metabolic pathways is essential for predicting pharmacokinetic behavior and optimizing therapeutic regimens.

Comparative Analysis with Similar Compounds

When compared to other pyrrolopyridine derivatives, this compound shows unique properties that enhance its biological activity:

Table 3: Comparison with Similar Compounds

CompoundFGFR InhibitionCSF-1R InhibitionUnique Features
This compoundYesYesDistinct substitution pattern
4-Chloro-1H-pyrrolo[2,3-b]pyridineModerateNoLess potent due to structural differences
5-Chloro-3-Iodo-pyrrolo[2,3-b]pyridineNoModerateDifferent receptor targeting

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol, and what key intermediates should be monitored?

  • Methodological Answer : The compound can be synthesized via cyclization reactions using substituted pyridine precursors. For example, analogous pyrrolopyridine derivatives are synthesized by base-assisted cyclization of hydroxy-pyrrolone intermediates, as demonstrated in the preparation of 5-(4-chlorophenyl)-substituted pyrrol-2-ones . Key intermediates (e.g., halogenated pyridine derivatives or hydroxy intermediates) should be monitored using TLC and characterized via 1H^1H NMR to track regioselectivity and purity .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound, and what spectral markers are critical?

  • Methodological Answer :

  • 1H^1H NMR : Look for aromatic proton signals in the δ 6.5–8.5 ppm range and hydroxyl proton signals (broad, δ 9–12 ppm). Chlorine substitution induces deshielding in adjacent protons .
  • 13C^{13}C NMR : Identify carbons adjacent to chlorine (δ 120–140 ppm) and the hydroxyl-bearing carbon (δ 150–160 ppm) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+^+) with <5 ppm error .
  • FTIR : Hydroxyl stretches (3200–3600 cm1^{-1}) and C-Cl vibrations (600–800 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Yield optimization requires screening catalysts (e.g., Sc(OTf)3_3 for multicomponent reactions) and solvents (e.g., benzene for improved cyclization efficiency). For example, Ugi-3CR reactions achieve high yields (~80%) with trifluoroacetic acid as a catalyst, while elevated temperatures (80–100°C) reduce byproduct formation . Kinetic studies using LC-MS can identify side reactions (e.g., dehalogenation) .

Q. What strategies resolve discrepancies in 1H^1H NMR data when characterizing halogenated pyrrolopyridine derivatives?

  • Methodological Answer : Contradictions in splitting patterns may arise from dynamic proton exchange or paramagnetic effects of chlorine. Strategies include:

  • Variable-temperature NMR : Suppress exchange broadening by cooling to -20°C .
  • Decoupling experiments : Differentiate overlapping signals (e.g., aromatic protons vs. NH/OH) .
  • Isotopic labeling : Use 15N^{15}N-labeled precursors to simplify 13C^{13}C-15N^{15}N coupling patterns .

Q. How does the electronic effect of the chlorine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing chlorine enhances electrophilicity at C-5, facilitating Suzuki-Miyaura couplings. However, steric hindrance may reduce reactivity at C-6 (hydroxyl group). DFT calculations (e.g., Mulliken charges) predict regioselectivity, while Pd(PPh3_3)4_4-catalyzed reactions in THF/water mixtures optimize coupling efficiency .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data for this compound reported in different studies?

  • Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Techniques to resolve this include:

  • DSC/TGA : Confirm polymorph transitions or decomposition events .
  • Recrystallization : Use solvents like ethanol/water to isolate pure crystalline forms .
  • PXRD : Compare diffraction patterns with literature data .

Experimental Design

Q. What in silico methods are recommended for predicting the biological activity of this compound derivatives?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding affinity .
  • QSAR models : Train on pyrrolopyridine datasets to correlate substituents (e.g., Cl, OH) with IC50_{50} values .
  • ADMET prediction : SwissADME or ADMETLab 2.0 assess bioavailability and toxicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol
Reactant of Route 2
5-chloro-1H-pyrrolo[2,3-b]pyridin-6-ol

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。